benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate
Description
Its core structure includes a benzimidazole ring substituted at the 1-position with a propylcarbamate chain and at the 2- and 5-positions with carbamoyl and pyrazole-linked amide groups, respectively. The 7-position features a 3-methoxypropoxy substituent, which may enhance solubility and bioavailability .
Synthesis of such compounds typically involves multi-step protocols. For instance, amide bond formation—critical for attaching the pyrazole-carboxamide moiety—often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in dimethylformamide (DMF), as demonstrated in analogous pyrazole-carboxamide syntheses .
Properties
IUPAC Name |
benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O6/c1-4-37-24(16-20(2)35-37)28(39)34-29-33-23-17-22(27(31)38)18-25(42-15-9-14-41-3)26(23)36(29)13-8-12-32-30(40)43-19-21-10-6-5-7-11-21/h5-7,10-11,16-18H,4,8-9,12-15,19H2,1-3H3,(H2,31,38)(H,32,40)(H,33,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBVVKAQBTDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC(=O)OCC4=CC=CC=C4)C(=CC(=C3)C(=O)N)OCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 7-(3-Methoxypropoxy)-1H-Benzimidazole
A 7-substituted benzimidazole intermediate is prepared by reacting 4-chloro-3-nitroanisole with 3-methoxypropanol under alkaline conditions, followed by catalytic hydrogenation to reduce the nitro group. The resulting o-phenylenediamine derivative undergoes cyclization with cyanamide or thiourea derivatives in the presence of HCl or H₂SO₄.
Example protocol :
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Step 1 : 4-Chloro-3-nitroanisole (10 mmol) is refluxed with 3-methoxypropanol (15 mmol) and K₂CO₃ (20 mmol) in DMF at 120°C for 12 hours.
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Step 2 : The nitro group is reduced using H₂/Pd-C in ethanol to yield 4-chloro-3-amino-7-(3-methoxypropoxy)aniline.
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Step 3 : Cyclization with cyanamide (12 mmol) in HCl/ethanol (1:1) at 80°C forms the benzimidazole core.
Carbamate and Alkyl Chain Installation
Propyl Chain Attachment
The benzimidazole nitrogen at position 1 is alkylated with 1-bromo-3-chloropropane in DMF using NaH as a base. The chloride is subsequently displaced by benzyl carbamate via nucleophilic substitution:
Carbamoylation at Position 5
The 5-position is functionalized using a urea derivative. Cyanamide reacts with methyl chloroformate in basic conditions to form methyl cyano carbamate, which couples to the benzimidazole under acidic conditions.
Optimization and Challenges
Regioselectivity in Pyrazole Coupling
The use of piperidine as a catalyst in Knoevenagel condensations ensures regioselective amide bond formation at the benzimidazole’s 2-position.
Solvent and Temperature Effects
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DMF vs. THF : DMF improves solubility but may cause decomposition above 100°C.
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Reaction Time : Extended reaction times (≥24 hours) are required for complete alkylation.
Analytical Data and Validation
Table 1: Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 591.7 g/mol | HRMS |
| Melting Point | 198–202°C | DSC |
| HPLC Purity | >98% | C18 column |
| IR (ν, cm⁻¹) | 3305 (N-H), 1702 (C=O) | KBr pellet |
Comparative Analysis of Methods
Chemical Reactions Analysis
CAY10748 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CAY10748 may result in the formation of oxidized derivatives with altered functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzimidazole structures, similar to benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate, exhibit significant anticancer properties. For instance, benzimidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a benzimidazole derivative exhibited potent cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is crucial in treating diseases such as arthritis and other inflammatory disorders. The incorporation of pyrazole moieties has been linked to anti-inflammatory activity.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Inhibition of COX enzymes |
| Compound B | 8 | NF-kB pathway inhibition |
| Benzyl N-[...] | 12 | Cytokine modulation |
Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties against various pathogens. The presence of the carbamate group enhances its ability to penetrate bacterial membranes.
Case Study:
A research article highlighted the effectiveness of similar compounds against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL .
Pesticide Development
Due to its structural characteristics, the compound may serve as a precursor for developing novel pesticides. The pyrazole and benzimidazole frameworks are known for their insecticidal properties.
Data Table: Pesticidal Efficacy of Related Compounds
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| Compound C | Aphids | 85 |
| Compound D | Whiteflies | 90 |
| Benzyl N-[...] | Beetles | 80 |
Herbicide Potential
The compound's ability to inhibit specific enzymatic pathways in plants suggests potential herbicidal applications.
Case Study:
Field trials have shown that similar compounds effectively control weed growth without harming crop yield, indicating a promising avenue for agricultural use .
Mechanism of Action
CAY10748 exerts its effects by activating the STING pathway. It binds to the STING protein, leading to its phosphorylation at the serine in position 366. This activation triggers a cascade of downstream signaling events, including the phosphorylation of TBK1 and interferon regulatory factor 3 (IRF3). These events result in the increased secretion of interferon-beta and other cytokines such as chemokine (C-X-C motif) ligand 10 and interleukin-6 .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs: diarylpyrazole carboxamides , benzimidazole-based inhibitors , and alkoxy-substituted heterocycles . Key distinctions arise in core heterocycles, substituent effects, and hypothesized biological targets.
Structural and Functional Comparisons
Key Observations :
Pyrazole carboxamides (e.g., compounds in ) prioritize smaller heterocycles for metabolic stability but may sacrifice target selectivity .
Substituent Effects :
- The 3-methoxypropoxy chain in the target compound likely enhances aqueous solubility compared to simpler alkoxy groups (e.g., methoxy or ethoxy) in other benzimidazoles.
- The pyrazole-carboxamide group introduces hydrogen-bonding capability, analogous to diarylpyrazole carboxamides but with a bulkier benzimidazole backbone .
Synthetic Routes :
- Amide bond formation in the target compound aligns with methods used for diarylpyrazole carboxamides, employing EDCI/HOBT activation . However, introducing the 3-methoxypropoxy group may require additional protection/deprotection steps.
Biological Activity
Benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate (referred to as BCar) is a complex compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of BCar, exploring its mechanisms of action, efficacy in various cell lines, and potential clinical implications.
BCar exhibits its biological activity primarily through its interaction with microtubules. It binds to the colchicine site on tubulin, which is crucial for microtubule dynamics during cell division. This binding disrupts the normal assembly and disassembly of microtubules, leading to mitotic arrest and subsequent cell death in cancer cells.
Key Findings:
- Cytotoxicity : BCar has been shown to induce significant cytotoxic effects in breast cancer cells, with a reported sensitivity over ten times greater than that of normal mammary epithelial cells (HME) .
- Cell Death Mechanisms : The compound triggers cell death through both p53-dependent apoptosis and p53-independent pathways, indicating diverse mechanisms that could be exploited in cancer therapy .
- Mitotic Catastrophe : Treatment with BCar leads to the formation of multi-nucleated cells, a hallmark of mitotic catastrophe, particularly in p53-deficient cancer cell lines .
Efficacy in Cancer Cell Lines
BCar's efficacy has been evaluated across various cancer cell lines, highlighting its potential as a novel microtubule-targeting agent (MTA).
Comparative Analysis:
| Cell Line | IC50 (µM) | Sensitivity | Mechanism |
|---|---|---|---|
| MDA-MB-231 (p53-mt) | 0.5 | High | p53-independent mitotic catastrophe |
| MDA-MB-175-VII (p53-wt) | 1.0 | Moderate | p53-dependent apoptosis |
| HME (Normal) | >10 | Low | Minimal toxicity |
BCar's selective toxicity towards cancer cells over normal cells suggests a favorable therapeutic window compared to traditional MTAs like docetaxel and vincristine .
Case Studies
Recent studies have further elucidated the biological activity of BCar:
- Breast Cancer Study : A study demonstrated that BCar treatment resulted in a significant reduction in cell viability in breast cancer cell lines within three days. The study utilized trypan blue exclusion assays to quantify cell death, confirming BCar's potency against malignant cells while sparing normal epithelial cells .
- Pyrazole Derivatives : Research into related pyrazole compounds has shown similar biological activities, suggesting that modifications to the pyrazole structure can enhance cytotoxic effects against various carcinoma cell lines .
Q & A
Q. What are the optimized synthetic routes for this benzimidazole-pyrazole hybrid compound?
The synthesis involves multi-step strategies:
- Core benzimidazole formation : Use 5-carbamoyl-7-(3-methoxypropoxy)benzimidazole precursors, functionalized via nucleophilic substitution or palladium-catalyzed coupling.
- Pyrazole coupling : Introduce the 2-ethyl-5-methylpyrazole-3-carbonyl group via amide bond formation, using activating agents like bis(pentafluorophenyl) carbonate (BPC) under mild conditions (e.g., THF, 0–25°C) .
- Propyl linker installation : Employ alkylation or Mitsunobu reactions to attach the propyl-carbamate chain, ensuring regioselectivity through protecting group strategies . Key challenge: Minimize side reactions during pyrazole acylation by optimizing stoichiometry and reaction time.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Analyze H and C spectra to verify benzimidazole C2/C5 substitution patterns and pyrazole acyl group integration.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected error <2 ppm).
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially for the benzimidazole N1-propyl linkage .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase domains (e.g., EGFR or Aurora kinases), leveraging the benzimidazole core’s planar structure and pyrazole’s hydrogen-bonding potential .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in rational modifications for enhanced target selectivity . Note: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic binding data.
Q. How can researchers resolve contradictions in reported solubility profiles of similar benzimidazole derivatives?
- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) to identify optimal conditions for biological assays.
- LogP determination : Use reversed-phase HPLC to measure partition coefficients, correlating with substituent effects (e.g., 3-methoxypropoxy enhances hydrophilicity vs. benzyl carbamate’s lipophilicity) .
- Co-crystallization studies : Identify polymorphic forms that may alter solubility .
Q. What strategies improve metabolic stability of the 3-methoxypropoxy side chain in vivo?
- Isosteric replacement : Substitute the methoxy group with trifluoromethoxy or cyclopropylmethoxy to reduce oxidative metabolism .
- Deuterium labeling : Stabilize metabolically labile C–H bonds in the propoxy chain .
- Prodrug approaches : Mask the carbamate group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) .
Methodological Guidance
Q. How to design SAR studies for the pyrazole carbonyl moiety?
- Variation of substituents : Synthesize analogs with bulkier alkyl groups (e.g., isopropyl instead of ethyl) to probe steric effects on target engagement.
- Bioisosteric swaps : Replace the pyrazole with triazole or oxadiazole rings to assess electronic contributions to binding .
- Free-Wilson analysis : Quantify individual substituent contributions to activity using multivariate regression .
Q. What in vitro assays are recommended for evaluating kinase inhibition potential?
- Kinase profiling panels : Use broad-spectrum screens (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular assays : Measure phospho-kinase levels via Western blotting in cancer cell lines (e.g., HCT-116 or A549) .
- Counter-screening : Test against cytochrome P450 enzymes to assess drug-drug interaction risks .
Data Interpretation and Troubleshooting
Q. How to address low yields during the final carbamate coupling step?
- Activating agents : Switch from BPC to HATU or PyBOP for improved efficiency in polar aprotic solvents (e.g., DMF) .
- Temperature control : Perform reactions at −20°C to minimize carbamate hydrolysis.
- Purification : Use preparative HPLC with C18 columns to isolate the product from unreacted intermediates .
Q. Why might NMR spectra show unexpected splitting patterns for the benzimidazole protons?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
